molecular formula C27H25NO3 B11384858 6-ethyl-9-(4-methylbenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

6-ethyl-9-(4-methylbenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11384858
M. Wt: 411.5 g/mol
InChI Key: DMEIMJVJUQKSFO-UHFFFAOYSA-N
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Description

6-ethyl-9-(4-methylbenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound with a unique structure that combines elements of chromene and oxazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-9-(4-methylbenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the oxazine ring. Key reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. Continuous flow reactors and other advanced technologies may be employed to enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-9-(4-methylbenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-ethyl-9-(4-methylbenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethyl-9-(4-methylbenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to various biological effects. The compound’s structure allows it to engage in specific binding interactions, modulating the activity of its targets and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Chromene Derivatives: Compounds with similar chromene cores but different substituents.

    Oxazine Derivatives: Compounds with oxazine rings and varying side chains.

Uniqueness

6-ethyl-9-(4-methylbenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is unique due to its combined chromene and oxazine structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C27H25NO3

Molecular Weight

411.5 g/mol

IUPAC Name

6-ethyl-9-[(4-methylphenyl)methyl]-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C27H25NO3/c1-3-20-13-23-22(21-7-5-4-6-8-21)14-25(29)31-27(23)24-16-28(17-30-26(20)24)15-19-11-9-18(2)10-12-19/h4-14H,3,15-17H2,1-2H3

InChI Key

DMEIMJVJUQKSFO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C3=C1OCN(C3)CC4=CC=C(C=C4)C)OC(=O)C=C2C5=CC=CC=C5

Origin of Product

United States

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